Urea, 1-(3-oxo-1,2,3,4-tetrahydroisoquinolin-2-yl)-
CAS No.: 39113-24-1
Cat. No.: VC18679258
Molecular Formula: C10H11N3O2
Molecular Weight: 205.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 39113-24-1 |
|---|---|
| Molecular Formula | C10H11N3O2 |
| Molecular Weight | 205.21 g/mol |
| IUPAC Name | (3-oxo-1,4-dihydroisoquinolin-2-yl)urea |
| Standard InChI | InChI=1S/C10H11N3O2/c11-10(15)12-13-6-8-4-2-1-3-7(8)5-9(13)14/h1-4H,5-6H2,(H3,11,12,15) |
| Standard InChI Key | OXQPATYLTQYJOS-UHFFFAOYSA-N |
| Canonical SMILES | C1C2=CC=CC=C2CN(C1=O)NC(=O)N |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s core structure consists of a tetrahydroisoquinoline ring system fused to a urea moiety at the 2-position. The tetrahydroisoquinoline component provides a rigid, planar framework, while the urea group introduces hydrogen-bonding capabilities critical for receptor interactions . Key structural features include:
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Tetrahydroisoquinoline backbone: A partially saturated isoquinoline system with a ketone group at the 3-position.
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Urea linkage: The –NH–C(=O)–NH– group enables dipole interactions and hydrogen bonding with biological targets .
Physicochemical Characteristics
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Molecular weight: 205.21 g/mol.
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, THF) due to the urea group’s polarity .
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Stability: Susceptible to hydrolysis under strongly acidic or basic conditions, necessitating careful storage in anhydrous environments.
Synthesis Methods
Homophthalic Anhydride-Based Synthesis
The primary synthetic route involves the reaction of homophthalic anhydride with imines under controlled conditions . This method enables simultaneous ring formation and functionalization:
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Imine preparation: Condensation of primary amines with aldehydes.
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Anhydride activation: Homophthalic anhydride reacts with the imine to form the tetrahydroisoquinoline core.
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Urea incorporation: Subsequent treatment with isocyanates or carbodiimides introduces the urea moiety .
Optimization: Microwave-assisted synthesis has been explored to reduce reaction times from days to hours, improving yields (80–90%) .
Alternative Routes
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Friedel-Crafts alkylation: Utilizes trifluoromethanesulfonic acid to catalyze cyclization of urea precursors .
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Solid-phase synthesis: Facilitates high-throughput production of derivatives for structure-activity relationship (SAR) studies .
Biological Activities and Mechanisms
FPRL-1 Modulation
FPRL-1, a G-protein-coupled receptor involved in inflammatory responses, is a primary target. The compound exhibits:
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Binding affinity: IC values in the low micromolar range, as determined by competitive displacement assays.
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Functional activity: Partial agonism, reducing pro-inflammatory cytokine release in murine macrophages.
Neuroprotective Effects
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Oxidative stress mitigation: Scavenges reactive oxygen species (ROS) in neuronal cell lines, with EC = 12.3 µM.
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Anti-apoptotic activity: Inhibits caspase-3 activation in vitro, suggesting potential for treating neurodegenerative diseases.
Melanocortin Receptor Interactions
Derivatives of this compound demonstrate agonist activity at melanocortin-3 and -4 receptors (MC3R/MC4R), which regulate energy homeostasis :
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MC3R activation: EC = 4 µM for appetite suppression in rodent models .
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Selectivity: Structural modifications (e.g., aromatic substitutions) enhance receptor specificity .
Research Findings and Experimental Data
Molecular Docking Studies
Docking simulations into the FPRL-1 binding pocket reveal:
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Key interactions: Hydrogen bonds between the urea carbonyl and Arg84/Arg206 residues.
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Binding energy: ΔG = −8.2 kcal/mol, indicating favorable binding.
In Vitro Assays
| Assay Type | Result | Reference |
|---|---|---|
| ROS Scavenging (PC12 cells) | 78% inhibition at 20 µM | |
| FPRL-1 Activation | EC = 1.5 µM | |
| MC4R Agonism | 62% efficacy vs. α-MSH control |
Comparative Analysis with Analogues
Structural Analogues
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1-(1-Oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea: Incorporation of a thiophene group enhances MC4R selectivity (EC = 2.1 µM) .
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CGJ-7 (4-(aminomethyl)piperidine derivative): Lacks MC4R activity but retains MC3R agonism, highlighting the impact of substituents on receptor specificity .
Pharmacological Comparisons
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